molecular formula C7H4BrF5OS B1444575 3-Bromo-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-22-0

3-Bromo-5-(pentafluorosulfur)benzaldehyde

Cat. No. B1444575
M. Wt: 311.07 g/mol
InChI Key: IPQVQQNYNAJWRU-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzaldehyde is a chemical compound . It is a clear liquid and its color ranges from colorless to slightly pale yellow . The CAS number for this compound is 1240257-22-0 .

Scientific Research Applications

Synthesis Processes

3-Bromo-5-(pentafluorosulfur)benzaldehyde and its derivatives have been pivotal in various synthesis processes. For instance, studies have detailed the synthesis of compounds like 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde (BTHB) with high yields under optimized conditions, showcasing the chemical's role in creating complex organic compounds (Jian-bin, 2012). Furthermore, derivatives of benzaldehyde have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties, indicating the broad potential of these compounds in medicinal chemistry (Konuş et al., 2019).

Catalysis and Reaction Optimization

Research has also explored the catalytic applications of derivatives of 3-Bromo-5-(pentafluorosulfur)benzaldehyde. For instance, sulfated Ti-SBA-15 catalysts have been used for the oxidation of benzyl alcohol to benzaldehyde, indicating potential industrial applications in producing fine chemicals (Sharma et al., 2012).

Chemical Modification and Functionalization

Additionally, the chemical structure of 3-Bromo-5-(pentafluorosulfur)benzaldehyde allows for further functionalization and modification, leading to the creation of novel compounds with potential applications. For instance, studies have reported the metal-catalyzed synthesis of SF5-containing diarylmethanols, which are valuable fluorinated building blocks for biologically active compounds (Desroches, Tremblay, & Paquin, 2016).

Safety And Hazards

The safety data sheet for 3-Bromo-5-(pentafluorosulfur)benzaldehyde indicates that it has a Chemwatch Hazard Alert Code of 2 . More detailed safety and hazard information would be available on the full safety data sheet.

properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVQQNYNAJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(pentafluorosulfur)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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